tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate
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Overview
Description
tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclopentyl ring, and a 3-chlorophenyl group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with a cyclopentyl derivative, followed by the introduction of the 3-chlorophenyl group through a carbamoylation reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like ethanol or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and minimize human error. The use of high-purity reagents and advanced purification techniques, such as chromatography, can further enhance the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles .
Scientific Research Applications
tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the 3-chlorophenyl group, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile reagent in scientific research .
Properties
IUPAC Name |
tert-butyl N-[1-[[(3-chlorophenyl)carbamoylamino]methyl]cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-17(2,3)25-16(24)22-18(9-4-5-10-18)12-20-15(23)21-14-8-6-7-13(19)11-14/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,24)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLBWDOXHJBTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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